molecular formula C9H9ClF3NO B3222404 (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol CAS No. 1213168-06-9

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B3222404
CAS No.: 1213168-06-9
M. Wt: 239.62
InChI Key: FSIOCDSWBPUUGP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents on the aromatic ring, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves asymmetric reduction of the corresponding ketone precursor. One effective method employs recombinant Escherichia coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process uses carbonyl reductase to achieve high enantiomeric excess and yield .

Industrial Production Methods

Industrial production methods often involve the use of metal catalysts for the reduction of the ketone precursor. For example, manganese-based catalysts have been reported to achieve high yields and enantiomeric purity under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is used as a chiral building block for the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model substrate for investigating the stereoselectivity of various enzymes.

Medicine

Medically, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is explored for its potential neuroprotective properties. It is a key intermediate in the synthesis of neuroprotective agents that may be used to treat neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials that require specific chiral properties. Its trifluoromethyl group enhances the stability and bioavailability of the final products .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is unique due to its combination of functional groups and chiral center, which provide a versatile platform for various chemical transformations and applications. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIOCDSWBPUUGP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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